4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)5(9)6-7(3)2/h8H,1-2H3,(H,6,9) |
InChI Key |
HIOWCQPVMAVVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common starting materials might include hydrazines and diketones. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the hydroxyl or keto group, depending on reaction conditions.
Key Reagents and Products :
Oxidation with KMnO₄ in acidic medium cleaves the enol system to form a diketone, while CrO₃ selectively oxidizes the hydroxyl group . Aerobic oxidation in basic ethanol yields hydroperoxides stabilized by intramolecular H-bonding .
Substitution Reactions
Electrophilic substitution occurs at the C-4 position due to electron-rich enolic oxygen.
Halogenation
| Halogenating Agent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Cl₂ (g) | CHCl₃, 0°C | 4-Chloro-1,5-dimethylpyrazol-3-one | C-4 (100%) | |
| NBS | CCl₄, light | 4-Bromo derivative | C-4 (92%) |
Chlorination and bromination proceed via radical mechanisms under mild conditions .
Alkylation/Acylation
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C | 4-Methoxy-1,5-dimethylpyrazol-3-one | O-alkylation | |
| Ac₂O | Pyridine, reflux | 4-Acetyloxy derivative | Esterification |
Alkylation occurs exclusively at the hydroxyl oxygen, preserving the keto-enol system.
Condensation Reactions
The enolic hydroxyl and keto groups participate in Schiff base and hydrazone formation.
Schiff Base Formation
| Aldehyde/Ketone | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 4-NO₂-C₆H₄-CHO | EtOH, Δ | (E)-4-((4-nitrophenyl)imino) derivative | Antimicrobial | |
| 2-Hydroxy-1-naphthaldehyde | MeOH, RT | Fluorescent chelator | Sensor materials |
Schiff bases exhibit bathochromic shifts (λmax 420-450 nm) due to extended conjugation .
Coordination Chemistry
The enol oxygen and adjacent keto group enable metal chelation:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Square-planar Cu(II) | Catalytic oxidation | |
| FeCl₃ | 1:1 | Octahedral Fe(III) | MRI contrast agents |
Stability constants (log β): Cu(II) = 8.2 ± 0.3, Fe(III) = 10.1 ± 0.5 .
Tautomeric Behavior
Keto-enol equilibrium influences reactivity:
-
Keto form : Dominant in non-polar solvents (ΔG = -3.2 kJ/mol in CCl₄)
-
Enol form : Favored in polar solvents (ΔG = +1.8 kJ/mol in H₂O)
IR data (ν, cm⁻¹):
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research indicates that derivatives of 4-hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exhibit notable antitumor properties. For instance, studies have shown that certain substituted pyrazolone compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various derivatives have shown activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolone ring can enhance antimicrobial potency .
Antiviral and Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, some studies highlight the antiviral and anti-inflammatory properties of pyrazolone derivatives. These compounds have been shown to inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases .
Synthetic Chemistry Applications
Synthesis of Novel Compounds
this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. It is utilized in the formation of Schiff bases and other derivatives that possess enhanced biological activities. The ease of modification in its structure allows chemists to create a library of compounds for screening against various biological targets .
Coordination Chemistry
The compound's ability to form stable complexes with metal ions has been explored in coordination chemistry. These metal complexes exhibit interesting properties, including catalytic activity and enhanced solubility in various solvents, which are beneficial for industrial applications .
Case Study 1: Antitumor Activity
In a study published by De Gruyter, researchers synthesized a new β-keto-enol compound derived from this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to predict interactions with specific protein targets involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazolone derivatives revealed that certain modifications significantly increased their effectiveness against resistant bacterial strains. The study employed both in vitro assays and computational modeling to establish a correlation between structural features and biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolone derivatives differ primarily in substituents at position 4, which influence their physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Hydrophilicity : The hydroxyl group in the target compound enhances water solubility compared to acetyl or isopropyl derivatives.
- Thermal Stability: Nitrobenzylideneamino derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., π-π stacking) .
- Reactivity: The amino group in 4-amino analogs enables coupling reactions (e.g., with isocyanates), whereas the hydroxyl group may participate in hydrogen bonding or tautomerism .
Crystallographic and Conformational Analysis
Crystal structures reveal how substituents influence molecular geometry:
- 4-Hydroxy-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Limited crystallographic data are available, but related compounds (e.g., 4-benzylideneamino analogs) exhibit planar pyrazolone rings with torsion angles like N2-N1-C1-C2 = 147.2° .
- 4-{[4-(Dimethylamino)benzylidene]amino} derivatives: The dimethylamino group induces electronic effects, altering bond lengths and angles (e.g., C7-N1-C1-C6 = 115.1°) .
Biological Activity
4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The following sections will detail the synthesis, biological evaluations, and potential therapeutic applications of this compound.
- Molecular Formula : C5H8N2O2
- Molecular Weight : 128.13 g/mol
- CAS Number : 45092804
- Structure : The compound features a hydroxyl group and a pyrazolone ring, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Activity
Studies have shown that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound possesses effective antibacterial activity comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This suggests that the compound can effectively reduce oxidative stress in biological systems .
Anti-inflammatory Activity
In vitro studies have indicated that this pyrazolone derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory effects were assessed through various assays measuring cytokine levels in treated cell cultures.
Anticancer Activity
Recent research highlights the anticancer potential of pyrazolone derivatives, including this compound. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 45 |
| MDA-MB-231 (breast cancer) | 38 |
| A549 (lung cancer) | 50 |
These findings suggest that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have documented the therapeutic applications of pyrazolone derivatives:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazolone derivatives exhibited enhanced activity against multidrug-resistant strains of bacteria, indicating their potential as novel antimicrobial agents.
- Case Study on Antioxidant Properties : Research on free radical scavenging activities revealed that compounds similar to this compound could be effective in preventing oxidative damage in cellular models.
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one derivatives?
Derivatives of this compound are typically synthesized via Schiff base condensation or alkylation reactions . For example:
- Schiff base formation : Reacting the hydroxyl group with aldehydes or ketones under reflux conditions (e.g., using ethanol as a solvent and catalytic acetic acid) yields imine derivatives .
- Substituent introduction : Electrophilic aromatic substitution or nucleophilic reactions at the pyrazole ring’s reactive positions (e.g., coupling with nitrobenzyl or coumarin groups) .
- Optimization : Reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for aldehyde/pyrazole) are critical for maximizing yields (>75%) .
Q. Which analytical techniques are essential for structural confirmation of these derivatives?
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing (e.g., monoclinic space group with unit cell parameters Å, Å, Å, ) .
- NMR spectroscopy : H and C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Detects functional groups like C=O (1650–1700 cm) and N–H (3200–3400 cm) .
Q. Table 1: Crystallographic Parameters of Selected Derivatives
| Derivative | Space Group | Unit Cell Dimensions (Å) | Factor | Ref. |
|---|---|---|---|---|
| (E)-4-(5-Hydroxy-2-methylbenzylideneamino) | , , | 0.037 | ||
| 4-[(4-Dimethylamino)benzylideneamino] | , , | 0.041 |
Advanced Research Questions
Q. How do substituents influence crystallographic packing and hydrogen bonding?
- Hydrogen bonding : Electron-withdrawing groups (e.g., nitro in ) enhance intermolecular O–H···N and N–H···O interactions, stabilizing the crystal lattice.
- Packing efficiency : Bulky substituents (e.g., coumarin in ) reduce symmetry, leading to lower-density packing ( vs. in simpler derivatives) .
- Thermal stability : Derivatives with extended π-systems (e.g., chromenone in ) exhibit higher melting points (>250°C) due to stronger van der Waals forces .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control variables (pH, solvent purity) to minimize variability .
- Structure-activity relationship (SAR) : Compare derivatives with incremental substituent changes (e.g., methyl vs. phenyl groups) to isolate bioactive moieties .
- Dose-response curves : Identify non-linear effects (e.g., cytotoxicity at high concentrations in ) to clarify therapeutic windows.
Q. What strategies are effective for regioselective functionalization of the pyrazole ring?
- Directing groups : Use meta-directing substituents (e.g., hydroxyl at position 4) to guide electrophilic attack to position 5 .
- Protection-deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to enable selective alkylation .
- Computational modeling : DFT calculations predict electron density maps to identify reactive positions (e.g., Fukui indices for nucleophilic sites) .
Methodological Recommendations
- Crystallization : Use slow evaporation from DMSO/water mixtures (1:3 v/v) to grow diffraction-quality crystals .
- Purity verification : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (<0.3% deviation) .
- Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
